N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide
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Overview
Description
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide is a chemical compound with a molecular formula of C8H13NO6 It is known for its unique structure, which includes a furan ring substituted with hydroxyl and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide typically involves the dehydration of N-acetylglucosamine (GlcNAc). Under optimized conditions, GlcNAc dehydrates in pyridine in the presence of phenylboronic acid and triflic acid to afford the compound in high yield and enantiomeric excess . This method is efficient and scalable, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar dehydration process, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as phenylboronic acid and triflic acid is crucial in enhancing the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral pool synthon.
Biology: The compound is used in the study of carbohydrate metabolism and as a model compound for understanding enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, affecting the overall metabolic processes. The hydroxyl and acetamide groups play a crucial role in its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
Similar Compounds
3-acetamido-5-acetylfuran (3A5AF): Another furan derivative with similar structural features but different functional groups.
5-(hydroxymethyl)furfural (5-HMF): A furan derivative with hydroxymethyl substitution, commonly used in the production of bio-renewable materials.
Uniqueness
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPKUOOYNIILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(OC1=O)C(CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28876-37-1, 5469-77-2 |
Source
|
Record name | NSC297283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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